Cas no 1262013-65-9 ((2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid)

(2E)-3-(3-Bromo-2-chlorophenyl)prop-2-enoic acid is a halogen-substituted cinnamic acid derivative with a molecular formula of C9H6BrClO2. This compound features a conjugated double bond in the prop-2-enoic acid moiety, which enhances its reactivity in organic synthesis, particularly in cross-coupling reactions and as a building block for pharmaceuticals or agrochemicals. The presence of both bromo and chloro substituents on the phenyl ring offers versatile functionalization potential, enabling selective modifications for targeted applications. Its crystalline solid form and well-defined structure ensure consistent purity and stability, making it suitable for research and industrial use. The compound’s distinct electronic properties also make it valuable in material science and medicinal chemistry studies.
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid structure
1262013-65-9 structure
Product name:(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
CAS No:1262013-65-9
MF:C9H6BrClO2
Molecular Weight:261.499741077423
CID:4949108
PubChem ID:131236992

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-Bromo-2-chlorocinnamic acid
    • (E)-3-(3-BROMO-2-CHLOROPHENYL)ACRYLIC ACID
    • (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
    • インチ: 1S/C9H6BrClO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+
    • InChIKey: LPRBZGRUHRVOPD-SNAWJCMRSA-N
    • SMILES: BrC1=CC=CC(/C=C/C(=O)O)=C1Cl

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 218
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 37.3

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015016081-1g
3-Bromo-2-chlorocinnamic acid
1262013-65-9 97%
1g
1,534.70 USD 2021-06-18
Enamine
EN300-1456996-0.05g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
0.05g
$1620.0 2023-06-06
Enamine
EN300-1456996-0.25g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
0.25g
$1774.0 2023-06-06
Enamine
EN300-1456996-5.0g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
5g
$5594.0 2023-06-06
Enamine
EN300-1456996-2.5g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
2.5g
$3782.0 2023-06-06
Enamine
EN300-1456996-250mg
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
250mg
$708.0 2023-09-29
Enamine
EN300-1456996-1.0g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
1g
$1929.0 2023-06-06
Alichem
A015016081-500mg
3-Bromo-2-chlorocinnamic acid
1262013-65-9 97%
500mg
855.75 USD 2021-06-18
Enamine
EN300-1456996-0.1g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
0.1g
$1697.0 2023-06-06
Enamine
EN300-1456996-10.0g
(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid
1262013-65-9
10g
$8295.0 2023-06-06

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid 関連文献

(2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acidに関する追加情報

(2E)-3-(3-Bromo-2-Chlorophenyl)Prop-2-Enoic Acid: A Comprehensive Overview

Introduction

The compound (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid with CAS No. 1262013-65-9 is a significant molecule in the field of organic chemistry, particularly in the study of enoic acids and their derivatives. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. Recent advancements in synthetic methodologies and its utilization in pharmacological studies have further highlighted its importance.

Chemical Structure and Properties

(2E)-3-(3-Bromo-2-chlorophenyl)prop-2-enoic acid exhibits a distinctive chemical structure characterized by a conjugated enoic acid group and a substituted phenyl ring. The presence of bromine and chlorine substituents on the aromatic ring introduces electronic effects that influence the molecule's reactivity and stability. This structure is particularly interesting for researchers exploring the relationship between molecular architecture and biological activity.

Synthesis and Characterization

The synthesis of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid involves a multi-step process, often employing coupling reactions or oxidation techniques. Recent studies have optimized these methods, enhancing yield and purity. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in confirming the compound's structure and purity.

Applications in Pharmacology

One of the most promising applications of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enoic acid lies in pharmacology. Its enoic acid moiety is known to interact with various biological targets, making it a valuable lead compound for drug discovery. Recent research has focused on its potential as an anti-inflammatory agent, where it has shown significant activity in vitro models.

Environmental Impact and Safety Considerations

While exploring the applications of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enioic acid, it is crucial to consider its environmental impact and safety profile. Studies have indicated that the compound exhibits moderate biodegradability under specific conditions, which aligns with current environmental regulations. Safety assessments are ongoing to ensure its safe handling and application in industrial settings.

Future Directions and Research Opportunities

The future of (2E)-3-(3-bromo-2-chlorophenyl)prop-2-enioic acid is promising, with several research avenues yet to be explored. Potential areas include its role in green chemistry, catalytic transformations, and bioavailability studies. Collaborative efforts between academic institutions and industry are expected to drive further innovation in this field.

Conclusion

In conclusion, (E)-3-(bromo-chlorophenyl)propenoic acid (CAS No. 1) is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application studies, position it as a key player in contemporary organic chemistry research.

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